Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate
CAS No.: 1823273-12-6
Cat. No.: VC11686738
Molecular Formula: C11H18F2N2O2
Molecular Weight: 248.27 g/mol
* For research use only. Not for human or veterinary use.
![Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate - 1823273-12-6](/images/structure/VC11686738.png)
Specification
CAS No. | 1823273-12-6 |
---|---|
Molecular Formula | C11H18F2N2O2 |
Molecular Weight | 248.27 g/mol |
IUPAC Name | tert-butyl 3,3-difluoro-1,7-diazaspiro[3.4]octane-7-carboxylate |
Standard InChI | InChI=1S/C11H18F2N2O2/c1-9(2,3)17-8(16)15-5-4-10(7-15)11(12,13)6-14-10/h14H,4-7H2,1-3H3 |
Standard InChI Key | WDPRNRPYIYPRAN-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC2(C1)C(CN2)(F)F |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(C1)C(CN2)(F)F |
Introduction
Molecular Architecture and Physicochemical Properties
Core Structural Features
The compound’s spirocyclic framework consists of two fused rings: a three-membered ring and a four-membered ring, connected through a shared nitrogen atom. The 1,6-diazaspiro[3.4]octane system introduces two nitrogen atoms at positions 1 and 6, while the 3,3-difluoro substitution enhances electronegativity and steric effects. The tert-butyl carboxylate group at position 6 contributes to steric bulk and modulates solubility .
Table 1: Hypothetical Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₆F₂N₂O₂ |
Molecular Weight | 262.26 g/mol |
Log P (Predicted) | 1.6–2.4 |
Solubility | Moderate in DCM, THF |
Hydrogen Bond Donors | 1 (NH) |
Hydrogen Bond Acceptors | 4 (2×N, 2×O) |
These values are extrapolated from structurally related spirocyclic amines and fluorinated carboxylates .
Electronic Effects of Fluorination
The 3,3-difluoro moiety induces strong electron-withdrawing effects, polarizing adjacent bonds and increasing electrophilicity at the spirocyclic core. This enhances reactivity in nucleophilic substitution and cycloaddition reactions, as observed in analogous fluorinated piperidines .
Synthetic Pathways and Reaction Dynamics
Retrosynthetic Analysis
Hypothetical routes to synthesize tert-butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate may involve:
-
Spirocyclization: Condensation of a fluorinated diamine with a carbonyl precursor.
-
Fluorination: Late-stage introduction of fluorine via reagents like DAST or Selectfluor.
-
Esterification: Protection of the carboxylate group using tert-butyl chloroformate.
A representative pathway could mirror methods for tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate, where Dess-Martin periodinane oxidizes secondary alcohols to ketones .
Key Reaction Conditions
-
Oxidation: Dess-Martin periodinane in dichloromethane at 20°C under inert atmospheres .
-
Cyclization: Acid- or base-catalyzed intramolecular nucleophilic attack.
-
Purification: Chromatography over silica gel or molecular sieves to isolate the spirocyclic product .
Comparative Analysis with Structural Analogs
Piperidine vs. Diazaspirooctane Systems
While piperidine derivatives like tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate exhibit planar six-membered rings, the diazaspiro[3.4]octane core introduces conformational rigidity. This rigidity may reduce metabolic degradation and improve binding specificity in biological targets .
Table 2: Structural and Functional Comparisons
Compound | Ring System | Fluorination | Key Applications |
---|---|---|---|
Tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate | Piperidine | 3,3-difluoro | Antibiotic intermediates |
1,6-Diazaspiro[3.4]octane | Spiro[3.4]octane | None | Catalysis, ligand design |
Target Compound | Spiro[3.4]octane | 3,3-difluoro | Hypothetical drug discovery |
Challenges and Future Directions
Synthetic Optimization
Current limitations include low yields in spirocyclization steps and regioselectivity in fluorination. Advances in flow chemistry or photoredox catalysis could address these issues.
Toxicity Profiling
Fluorinated spirocycles may pose risks of bioaccumulation. Computational models (e.g., QSAR) are needed to predict metabolic pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume